molecular formula C11H10N2 B177051 3-(2-isocyanoethyl)-1H-indole CAS No. 100571-64-0

3-(2-isocyanoethyl)-1H-indole

Cat. No. B177051
M. Wt: 170.21 g/mol
InChI Key: KKQMZQJNSZGLBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-(2-isocyanoethyl)-1H-indole” is a chemical compound that has been the subject of various research studies . It has been used in the development of a highly efficient dearomatization with in situ generated nitrile imines . This compound has also been involved in the construction of spiroindolines through dearomative spirocyclization .


Synthesis Analysis

The synthesis of “3-(2-isocyanoethyl)-1H-indole” involves several steps. One method involves a highly efficient dearomatization with in situ generated nitrile imines . This process has been developed through a nucleophilic/Friedel–Crafts/aza-Mannich type cascade and 1,3-dipolar cycloaddition reaction under catalyst-free and mild reaction conditions . Another method involves a palladium-catalysed construction of spiroindolines through dearomative spirocyclization .


Molecular Structure Analysis

The molecular structure of “3-(2-isocyanoethyl)-1H-indole” is complex and has been the subject of various studies . It has been used in the construction of spiroindolines and in the development of a highly efficient dearomatization .


Chemical Reactions Analysis

“3-(2-isocyanoethyl)-1H-indole” has been involved in several chemical reactions. For instance, it has been used in a highly efficient dearomatization with in situ generated nitrile imines . This process involves a nucleophilic/Friedel–Crafts/aza-Mannich type cascade and 1,3-dipolar cycloaddition reaction . It has also been used in a palladium-catalysed construction of spiroindolines through dearomative spirocyclization .

Scientific Research Applications

Synthesis and Chemistry of Indole Derivatives

  • Indole Derivatives Synthesis : A study by Khalafi‐Nezhad et al. (2008) discussed the solvent-free procedure for synthesizing bis(1H-indol-3-yl)methanes, highlighting the importance of indole derivatives in pharmaceutical chemistry. This method uses 1H-indole as a key component, indicating the significance of such compounds in synthetic chemistry (Khalafi‐Nezhad et al., 2008).

  • Heterocyclic Compound Synthesis : The study by Garden and Pinto (2001) reviewed the use of isatins (1H-indole-2,3-dione) in synthesizing a variety of heterocyclic compounds, such as indoles and quinolines. This illustrates the versatility of indole-based structures in creating diverse synthetic molecules (Garden & Pinto, 2001).

  • Palladium-Catalyzed Reactions with Indoles : Cacchi and Fabrizi (2005) explored the synthesis and functionalization of indoles through palladium-catalyzed reactions, demonstrating the pivotal role of indole structures in modern organic synthesis (Cacchi & Fabrizi, 2005).

Biological and Pharmacological Applications

  • Anticancer Properties : Yılmaz et al. (2020) identified 3-bromo-1-ethyl-1H-indole as a potent anticancer agent, emphasizing the significance of indole derivatives in cancer research. This compound showed substantial cytotoxicity towards cancer cell lines and inhibited glutathione S-transferase isozymes (Yılmaz et al., 2020).

  • Antimicrobial Activity : Basavarajaiah and Miuthyunjayaswamy (2009) discussed the synthesis and antimicrobial activity of certain 5-substituted indole derivatives, highlighting the potential of indole structures in developing new antimicrobial agents (Basavarajaiah & Miuthyunjayaswamy, 2009).

Advanced Material and Chemical Applications

  • Corrosion Inhibition : Verma et al. (2016) examined the use of 3-amino alkylated indoles as corrosion inhibitors for mild steel, illustrating the practical applications of indole derivatives in materials science (Verma et al., 2016).

  • Molecular Docking and Antioxidant Activity : Ghoneim et al. (2021) synthesized substituted indoles for molecular docking studies, showing their application in drug discovery and their antioxidant properties (Ghoneim et al., 2021).

properties

IUPAC Name

3-(2-isocyanoethyl)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2/c1-12-7-6-9-8-13-11-5-3-2-4-10(9)11/h2-5,8,13H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKQMZQJNSZGLBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#[N+]CCC1=CNC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40377748
Record name 3-(2-isocyanoethyl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-isocyanoethyl)-1H-indole

CAS RN

100571-64-0
Record name 3-(2-isocyanoethyl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-isocyanoethyl)-1H-indole
Reactant of Route 2
3-(2-isocyanoethyl)-1H-indole
Reactant of Route 3
Reactant of Route 3
3-(2-isocyanoethyl)-1H-indole
Reactant of Route 4
Reactant of Route 4
3-(2-isocyanoethyl)-1H-indole
Reactant of Route 5
3-(2-isocyanoethyl)-1H-indole
Reactant of Route 6
3-(2-isocyanoethyl)-1H-indole

Citations

For This Compound
11
Citations
X Wang, SY Wang, SJ Ji - The Journal of Organic Chemistry, 2014 - ACS Publications
Chemoselective 2-isocyanoethylindole-based domino reactions for the construction of polycyclic spiroindoline derivatives and polysubstituted pyrroles have been developed. The …
Number of citations: 31 pubs.acs.org
Z Hu, H Yuan, Y Men, Q Liu, J Zhang… - Angewandte Chemie, 2016 - Wiley Online Library
A new cross‐cycloaddition reaction between a wide range of isocyanides and 2‐isocyanochalcones (or analogues) was developed for the expeditious synthesis of pyrrolo[3,4‐b]indoles …
Number of citations: 90 onlinelibrary.wiley.com
WB Cao, S Li, MM Xu, H Li, XP Xu… - Angewandte Chemie …, 2020 - Wiley Online Library
An efficient cascade reaction of tryptamine‐derived isocyanides with C,N‐cyclic azomethine imines is described. The polycyclic pyrrolo[2,3‐c]quinoline derivatives, which benefited from …
Number of citations: 35 onlinelibrary.wiley.com
A Silvani, G Lesma, S Crippa, V Vece - Tetrahedron, 2014 - Elsevier
A simple, efficient and general two step procedure, through a sequential Ugi reaction followed by a Bischler–Napieralski/heterocyclization tandem closure, to give novel 6,11-dihydro-5H…
Number of citations: 20 www.sciencedirect.com
I Pachón-Angona, H Martin, S Chhor… - Future Medicinal …, 2019 - Future Science
Aim: Oxidative stress has been implicated in the pathogenesis of many neurodegenerative diseases, and particularly in Alzheimer’s disease. Results: This work describes the Ugi …
Number of citations: 13 www.future-science.com
ZQ Liu - The Chemical Record, 2020 - Wiley Online Library
A large number of convincing evidences has revealed the correlation of the pathogeny of diseases with the oxidative damages of DNA, protein, biomembrane, and other biological …
Number of citations: 2 onlinelibrary.wiley.com
S Tripathi, M Kumar, A Shivhare, R Kant… - Organic …, 2023 - ACS Publications
A palladium(II)-catalyzed regio- and stereoselective difunctionalization of alkynoic acids has been achieved using sodium sulfinates and isocyanides to synthesize (E)-β-…
Number of citations: 3 pubs.acs.org
F Alonso, A Galilea, PA Mañez, SL Acebedo… - …, 2021 - Wiley Online Library
In this work, we describe how stereochemically complex polycyclic compounds can be generated by applying a synthetic sequence comprising an intramolecular Ugi reaction followed …
VM Dembitsky, TA Gloriozova, VV Poroikov - Mathews J. Pharm. Sci, 2016 - academia.edu
The present paper describes research on natural isocyano/isothiocyanato compounds isolated from various cyanobacteria and other microorganisms. More than 80 biologically active …
Number of citations: 21 www.academia.edu
K Yang, X Hu, W Li, J Qiu, Q Feng, S Wang… - Cell Reports Physical …, 2020 - cell.com
Diarylmethanamines as a structural motif are frequently encountered in bioactive molecules, drugs, pharmaceutical candidates, and ligands. However, the existing synthetic methods …
Number of citations: 18 www.cell.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.